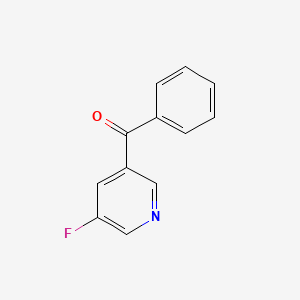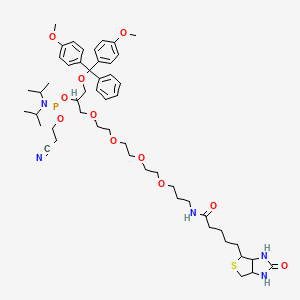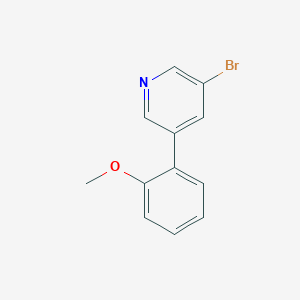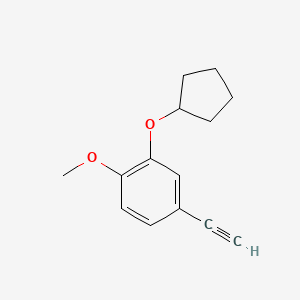
Bis(4-nitrophenyl) octanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(4-nitrophenyl)suberate is an organic compound with the molecular formula C20H20N2O8. It is a derivative of suberic acid, where the hydrogen atoms of the carboxyl groups are replaced by 4-nitrophenyl groups. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis-(4-nitrophenyl)suberate typically involves the esterification of suberic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of bis-(4-nitrophenyl)suberate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can optimize the reaction conditions, ensuring consistent quality and higher yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(4-nitrophenyl)suberate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in bis-(4-nitrophenyl)suberate can be hydrolyzed in the presence of water and a catalyst, leading to the formation of suberic acid and 4-nitrophenol.
Reduction: The nitro groups in the compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Hydrolysis: Suberic acid and 4-nitrophenol.
Reduction: Bis-(4-aminophenyl)suberate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis-(4-nitrophenyl)suberate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester bonds and as a precursor for other functionalized compounds.
Biology: Employed in studies involving enzyme kinetics and mechanisms, especially in the hydrolysis of ester bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon hydrolysis.
Industry: Utilized in the production of polymers and as a cross-linking agent in the manufacture of various materials.
Mecanismo De Acción
The mechanism of action of bis-(4-nitrophenyl)suberate primarily involves the hydrolysis of its ester bonds. In biological systems, this hydrolysis can be catalyzed by esterases or other hydrolytic enzymes, leading to the release of suberic acid and 4-nitrophenol. The nitro groups in the compound can also undergo reduction or substitution reactions, depending on the environmental conditions and the presence of specific reagents.
Comparación Con Compuestos Similares
Similar Compounds
Bis-(4-nitrophenyl)phosphate: Similar in structure but contains phosphate groups instead of ester bonds.
Bis-(4-nitrophenyl)carbonate: Contains carbonate groups and is used in similar applications in organic synthesis.
Bis-(4-nitrophenyl)urea: Contains urea groups and is used in the synthesis of polymers and other materials.
Uniqueness
Bis-(4-nitrophenyl)suberate is unique due to its suberic acid backbone, which provides flexibility and a specific spatial arrangement of the nitrophenyl groups. This structural feature makes it particularly useful in the synthesis of polymers and as a cross-linking agent. Additionally, its ability to undergo various chemical reactions, including hydrolysis, reduction, and substitution, makes it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
49759-35-5 |
|---|---|
Fórmula molecular |
C20H20N2O8 |
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
bis(4-nitrophenyl) octanedioate |
InChI |
InChI=1S/C20H20N2O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2 |
Clave InChI |
QPRJCXJSVYJEEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Chloro-phenoxy)-4-fluoro-phenyl]-methanol](/img/structure/B12081873.png)









![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)


![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)
